molecular formula C23H19N5 B2688572 N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-51-6

N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2688572
CAS RN: 902483-51-6
M. Wt: 365.44
InChI Key: VTWGVJXWYZHFMU-UHFFFAOYSA-N
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Description

“N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .


Molecular Structure Analysis

The molecular structure of triazoles involves two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .


Chemical Reactions Analysis

Triazoles and their derivatives can undergo various chemical reactions. For instance, these triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. The compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

Researchers utilize 1,2,3-triazoles as building blocks in organic synthesis. Their versatility allows for the construction of complex molecules through various synthetic methodologies. Notably, the popular “click chemistry” approach has been employed for efficient triazole synthesis .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. Researchers incorporate them into polymer backbones to enhance material properties, such as mechanical strength, thermal stability, and solubility. These modified polymers have potential uses in drug delivery systems and tissue engineering .

Supramolecular Chemistry

Supramolecular assemblies based on 1,2,3-triazoles exhibit intriguing host-guest interactions. Researchers design functional materials, such as sensors, catalysts, and molecular switches, by exploiting the unique properties of these assemblies .

Bioconjugation

The compound’s bioorthogonal reactivity makes it valuable for bioconjugation. Researchers use 1,2,3-triazoles to link biomolecules (e.g., proteins, peptides, and nucleic acids) with precision. These bioconjugates play a crucial role in diagnostics, imaging, and targeted drug delivery .

Fluorescent Imaging

1,2,3-Triazoles can be functionalized with fluorescent tags, enabling cellular imaging and tracking. Their stability and compatibility with biological systems make them excellent candidates for visualizing specific cellular processes .

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

properties

IUPAC Name

N-benzyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-8-7-11-18(14-16)21-23-25-22(24-15-17-9-3-2-4-10-17)19-12-5-6-13-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGVJXWYZHFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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